Carm1-IN-1

Descripción

Propiedades

IUPAC Name |

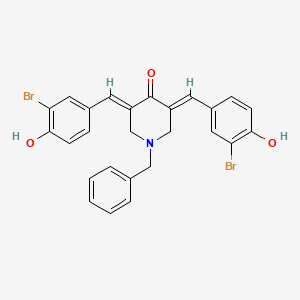

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMFTTWVELIVCC-CLVAPQHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carm1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in several cancers, making it a compelling target for therapeutic intervention. Carm1-IN-1 is a small molecule inhibitor of CARM1, serving as a valuable chemical probe to elucidate the biological functions of CARM1 and as a lead compound for drug discovery. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency and selectivity of this compound have been characterized using various biochemical assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known CARM1 inhibitors.

| Inhibitor | Target | IC50 | Assay Substrate | Selectivity | Reference |

| This compound | CARM1 | 8.6 µM | PABP1 | >667 µM against PRMT1 and SET7 | [1][2] |

| EZM2302 | CARM1 | 6 nM | Peptide | Highly selective against other HMTs | [3] |

| Compound 9 | CARM1 | 94 nM | Biochemical Assay | ~20-fold selective over PRMT6; >50 µM against PRMT1, PRMT3, PRMT5, PRMT7 | [4] |

Mechanism of Action

This compound exerts its effect by directly inhibiting the methyltransferase activity of CARM1. CARM1 is a transcriptional coactivator that methylates various proteins, including histone H3 at arginine 17 and 26 (H3R17, H3R26), Poly(A)-binding protein 1 (PABP1), and the SWI/SNF chromatin remodeling complex subunit BAF155. This methylation activity is crucial for its role in augmenting the function of transcription factors such as nuclear receptors (e.g., estrogen receptor), p53, and NF-κB.

By binding to CARM1, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to its substrates. This inhibition leads to a downstream cascade of effects, including the modulation of gene expression. For instance, in cellular models, this compound has been shown to reduce the methylation levels of PABP1, CA150, and SmB.[1] Furthermore, it can inhibit the promoter activity of genes regulated by CARM1-sensitive transcription factors, such as the prostate-specific antigen (PSA) promoter.[1]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CARM1 and the point of inhibition by this compound. In this pathway, an upstream signal (e.g., hormone binding to a nuclear receptor) recruits a p160 coactivator, which in turn recruits CARM1. CARM1 then methylates histone H3, leading to chromatin remodeling and transcriptional activation of target genes. This compound blocks the enzymatic activity of CARM1, thereby preventing histone methylation and subsequent gene activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Assay: Radiometric Methyltransferase Assay

This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]SAM) to a substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide (or other CARM1 substrate like PABP1)

-

[³H]SAM (S-adenosyl-L-[³H-methyl]-methionine)

-

Assay buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Phosphoric acid wash buffer (e.g., 75 mM H₃PO₄)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CARM1 enzyme (e.g., 50 nM), and the histone H3 peptide substrate (e.g., 10 µM).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]SAM to a final concentration of 1 µM.

-

Incubate the reaction at 30°C for 1 hour.

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter papers three times with the phosphoric acid wash buffer to remove unincorporated [³H]SAM.

-

Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, high-throughput assay that measures CARM1 activity by detecting the methylation of a biotinylated substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-methyl-histone acceptor beads

-

Streptavidin-coated donor beads

-

AlphaLISA assay buffer

-

This compound stock solution (in DMSO)

-

384-well microplate

Procedure:

-

Add the biotinylated histone H3 peptide, SAM, and varying concentrations of this compound to the wells of a 384-well plate.

-

Add the CARM1 enzyme to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA anti-methyl-histone acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add the streptavidin-coated donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cellular Assay: Immunoprecipitation and Western Blotting for Substrate Methylation

This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates within a cellular context.

Materials:

-

Cell line expressing the target substrate (e.g., HEK293T for PABP1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the substrate of interest (e.g., anti-PABP1)

-

Antibody against the asymmetrically dimethylated arginine (aDMA) motif

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

Procedure:

-

Culture cells to an appropriate confluency and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

For immunoprecipitation, incubate a portion of the cell lysate with the primary antibody against the substrate (e.g., anti-PABP1) overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-aDMA antibody to detect the methylation status of the immunoprecipitated substrate.

-

As a loading control, probe a separate membrane with the antibody against the total substrate protein.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the extent of methylation inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a potential CARM1 inhibitor like this compound, from initial biochemical screening to cellular and in vivo validation.

Conclusion

This compound is a valuable tool for studying the diverse roles of CARM1 in cellular physiology and disease. Its mechanism of action as a direct inhibitor of CARM1's methyltransferase activity is well-supported by biochemical and cellular data. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the effects of this compound and to aid in the development of more potent and selective CARM1 inhibitors for therapeutic applications.

References

- 1. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Carm1-IN-1: A Potent and Selective Inhibitor of Coactivator-Associated Arginine Methyltransferase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including transcriptional activation, RNA processing, and signal transduction.[2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][4] Carm1-IN-1 is a small molecule inhibitor designed to selectively target the methyltransferase activity of CARM1. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of its impact on relevant signaling pathways.

Introduction to CARM1 Function

CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[1][5] It also methylates a variety of non-histone proteins, thereby modulating their function. Key substrates include the p160 family of steroid receptor coactivators, the tumor suppressor p53, and components of the spliceosome.[3][5] Through these activities, CARM1 is involved in diverse biological processes such as cell cycle progression, differentiation, and the DNA damage response.[6][7] Notably, CARM1 overexpression has been correlated with poor prognosis in several cancers, including breast, prostate, and lung cancer, highlighting its significance as a drug target.[1]

This compound: Mechanism of Action and In Vitro Activity

This compound is a potent and selective inhibitor of CARM1's enzymatic activity.[8] It acts by competing with the substrate for binding to the enzyme's active site, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the target arginine residue.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and provide a comparison with other known CARM1 inhibitors.

| Inhibitor | Target | IC50 | Assay Substrate | Reference |

| This compound | CARM1 | 8.6 µM | PABP1 | [8] |

| EZM2302 | CARM1 | 6 nM | Biochemical Assay | [4] |

| iCARM1 | CARM1 | 12.3 µM | Synthetic Peptide | [9] |

| Inhibitor | Off-Target | IC50 | Reference |

| This compound | PRMT1 | > 667 µM | [8] |

| This compound | SET7 | > 667 µM | [8] |

| Inhibitor | Cell Line | EC50 | Assay | Reference |

| iCARM1 | MCF7 | 1.797 ± 0.08 µM | Cell Viability | [9] |

| iCARM1 | T47D | 4.74 ± 0.19 µM | Cell Viability | [9] |

| iCARM1 | BT474 | 2.13 ± 0.33 µM | Cell Viability | [9] |

Experimental Protocols

In Vitro CARM1 Methylation Assay

This protocol is designed to assess the inhibitory activity of compounds like this compound on the enzymatic activity of CARM1 using a radioactive methyl donor.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 or a peptide substrate (e.g., from PABP1)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)[5]

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or digital imager

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the histone or peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.[10]

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.[7]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a digital imager to visualize the methylated substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Assay: PSA Promoter-Driven Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the androgen receptor (AR), for which CARM1 acts as a coactivator, by monitoring the expression of a luciferase reporter gene driven by the prostate-specific antigen (PSA) promoter.[8]

Materials:

-

LNCaP human prostate cancer cells

-

PSA promoter-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Dihydrotestosterone (DHT)

-

This compound or other test compounds

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Seed LNCaP cells in a multi-well plate.

-

Transfect the cells with the PSA promoter-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound (or DMSO as a vehicle control).

-

Stimulate the cells with DHT to activate the androgen receptor.

-

Incubate the cells for an additional 24-48 hours.[8]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the dose-dependent inhibition of PSA promoter activity.

Signaling Pathways and Experimental Workflow Visualizations

CARM1-Mediated Transcriptional Activation

Caption: CARM1-mediated transcriptional activation and its inhibition by this compound.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in an in vitro methylation assay.

CARM1's Role in Cancer-Related Signaling

Caption: The role of CARM1 in cancer-related signaling pathways and the inhibitory effect of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the diverse biological functions of CARM1 and for exploring its therapeutic potential. Its high selectivity and demonstrated activity in cellular models make it a powerful tool for researchers in both academic and industrial settings. Further investigation, including in vivo studies, will be crucial to fully understand the pharmacological profile of this compound and its potential for clinical development in the treatment of CARM1-driven diseases.

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 3. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Carm1-IN-1: An In-Depth Technical Guide to its Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carm1-IN-1 is a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of a wide array of cellular processes. These processes include transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, CARM1, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant signaling pathways.

This compound and CARM1 Interaction: Quantitative Data

The interaction of this compound with its target protein, CARM1, and its selectivity over other methyltransferases have been characterized by various biochemical and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (CARM1) | 8.6 µM | Biochemical assay with PABP1 as a substrate. | [1] |

| Selectivity | |||

| IC50 (PRMT1) | >667 µM | Biochemical assay. | [1] |

| IC50 (SET7) | >667 µM | Biochemical assay. | [1] |

Table 1: Quantitative Inhibition Data for this compound. This table summarizes the in vitro inhibitory potency of this compound against CARM1 and its selectivity against other protein methyltransferases.

CARM1 Interacting Proteins

CARM1 functions as part of larger protein complexes to exert its biological effects. The following table summarizes some of the key interacting partners of CARM1.

| Interacting Protein | Biological Context | Reference |

| p160 family (SRC-1, GRIP1, AIB1) | Transcriptional coactivation | [2] |

| p300/CBP | Transcriptional coactivation, DNA damage response | [3][4] |

| Estrogen Receptor α (ERα) | Estrogen signaling in breast cancer | [5] |

| β-catenin | Wnt signaling pathway | [6][7] |

| p53 | DNA damage response, tumor suppression | [4] |

| BRCA1 | DNA damage response | [4] |

| Poly(A)-binding protein 1 (PABP1) | RNA processing, translation | [8] |

| BAF155 | Chromatin remodeling | [9] |

| MED12 | Transcriptional regulation | [10] |

| ALIX | Cytokinesis | [11] |

Table 2: Selected CARM1 Interacting Proteins. This table lists key proteins that interact with CARM1, highlighting the diverse cellular processes in which CARM1 is involved.

Key Signaling Pathways Involving CARM1

CARM1 is a critical regulator in several signaling pathways implicated in cancer and other diseases.

Estrogen Receptor Signaling Pathway

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of genes involved in cell proliferation.[5] Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers, where it methylates histone H3 at arginine 17 (H3R17), leading to chromatin remodeling and gene activation.[10][12]

DNA Damage Response Pathway

CARM1 plays a crucial role in the DNA damage response (DDR) by methylating key proteins such as p300/CBP and histone H3.[4] This methylation is important for the recruitment of DNA repair factors like BRCA1 to sites of DNA damage and for the activation of cell cycle checkpoints.[2][4]

Wnt/β-catenin Signaling Pathway

CARM1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[6][7] It interacts with β-catenin and is recruited to the promoters of Wnt target genes, where it promotes their transcription through histone methylation.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and its interaction with CARM1 are provided below.

In Vitro CARM1 Methylation Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of CARM1 using a specific substrate, such as a peptide derived from Poly(A)-Binding Protein 1 (PABP1).[8]

Materials:

-

Recombinant human CARM1 enzyme

-

PABP1-derived peptide substrate (e.g., biotinylated)

-

S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Scintillation cocktail

-

Filter paper (e.g., phosphocellulose)

-

Microplate reader (for non-radioactive formats)

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the PABP1 peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the methylation reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper extensively to remove unincorporated 3H-SAM.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Workflow Diagram:

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the viability of cancer cell lines, such as the prostate cancer cell line LNCaP.[13]

Materials:

-

LNCaP cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed LNCaP cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value if applicable.

Workflow Diagram:

PSA Promoter Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the androgen receptor (AR), for which CARM1 acts as a coactivator, by using a luciferase reporter gene driven by the prostate-specific antigen (PSA) promoter.[14][15]

Materials:

-

LNCaP cells (or another suitable prostate cancer cell line)

-

PSA promoter-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Androgen (e.g., Dihydrotestosterone, DHT)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect LNCaP cells with the PSA promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with varying concentrations of this compound in the presence or absence of an androgen like DHT.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Determine the effect of this compound on androgen-induced PSA promoter activity.

Workflow Diagram:

Conclusion

This compound serves as a valuable chemical probe for elucidating the multifaceted roles of CARM1 in cellular physiology and disease. Its selectivity and characterized inhibitory activity make it a useful tool for researchers in both academic and industrial settings. This technical guide has provided a comprehensive overview of the quantitative aspects of this compound's interaction with CARM1, a summary of key interacting proteins, an exploration of relevant signaling pathways, and detailed experimental protocols. This information is intended to support further research into the therapeutic potential of targeting CARM1 and to facilitate the development of novel therapeutics for CARM1-driven diseases.

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

- 6. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. academic.oup.com [academic.oup.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.5. Cell Viability Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carm1-IN-1 and the Therapeutic Targeting of CARM1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator that plays a pivotal role in the progression of various cancers through its methyltransferase activity on both histone and non-histone substrates.[1][2][3][4] Its dysregulation is implicated in tumorigenesis, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy.[1][2] This technical guide provides an in-depth overview of CARM1's role in cancer and focuses on Carm1-IN-1, a potent and selective small molecule inhibitor of CARM1, alongside other key inhibitors that have advanced our understanding of CARM1-targeted therapies. We will delve into the mechanism of action, quantitative efficacy, and detailed experimental protocols for evaluating CARM1 inhibitors, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: CARM1 as a Therapeutic Target in Oncology

CARM1 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on its substrates.[5] This post-translational modification is crucial for a multitude of cellular processes, including transcriptional activation, RNA splicing, DNA damage repair, and cell cycle regulation.[2][6] CARM1 is overexpressed in a wide range of human cancers, including breast, prostate, lung, and colorectal cancers, and its elevated expression often correlates with poor prognosis.[4][6]

The oncogenic role of CARM1 is multifaceted. As a transcriptional coactivator, it enhances the activity of nuclear hormone receptors like the estrogen receptor α (ERα) and other transcription factors that drive tumor growth.[5][7] CARM1-mediated methylation of histone H3 at arginine 17 (H3R17) is a key epigenetic mark associated with active gene transcription.[8] Furthermore, CARM1 methylates numerous non-histone proteins, such as the SWI/SNF chromatin remodeling complex subunit BAF155 and the tumor suppressor p53, thereby influencing their function in cancer-related pathways.[4][5] Given its central role in driving oncogenic gene expression programs, the development of small molecule inhibitors targeting CARM1's enzymatic activity represents a promising therapeutic strategy.[5][6]

This compound and Other Key CARM1 Inhibitors

Several small molecule inhibitors targeting CARM1 have been developed, with this compound being a notable example of a potent and selective compound.

This compound: This compound is a potent and specific inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 8.6 µM.[9][10] It demonstrates high selectivity for CARM1 over other protein methyltransferases such as PRMT1 and SET7 (IC50 > 600 µM).[9][10] this compound has been shown to inhibit the methylation of various CARM1 substrates, including PABP1, CA150, SmB, and histone H3.[10] In cellular assays, it effectively reduces the promoter activity of prostate-specific antigen (PSA) in LNCaP prostate cancer cells.[9][10]

Other notable CARM1 inhibitors include:

-

iCARM1: A recently identified inhibitor that shows potent anti-proliferative effects in breast cancer models both in vitro and in vivo.[5][6]

-

EZM2302 (GSK3359088): A potent and selective inhibitor with demonstrated in vivo efficacy in preclinical models of multiple myeloma.[11][12][13]

-

TP-064: Another potent small molecule inhibitor of CARM1's methyltransferase activity with in vitro efficacy in multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines.[14]

Quantitative Data on CARM1 Inhibitor Efficacy

The following tables summarize the quantitative data for this compound and other key CARM1 inhibitors, providing a comparative overview of their potency and cellular effects.

Table 1: In Vitro Enzymatic Inhibition

| Inhibitor | Target | IC50 | Substrate | Assay Type | Reference |

| This compound | CARM1 | 8.6 µM | PABP1 | Biochemical Assay | [9][10] |

| iCARM1 | CARM1 | 12.3 µM | H3R17 peptide | In Vitro Methylation Assay | [5] |

| EZM2302 | CARM1 | 6 nM | - | Biochemical Assay | [12][13] |

| TP-064 | CARM1 | - | - | - | [14] |

Table 2: Cellular Activity of CARM1 Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 / Effect | Reference |

| This compound | LNCaP | PSA Promoter Activity | 8 µM (inhibition) | [10] |

| iCARM1 | MCF7 | Cell Proliferation | EC50: various µM ranges | [5] |

| T47D | Cell Proliferation | EC50: various µM ranges | [5] | |

| BT474 | Cell Proliferation | EC50: various µM ranges | [5] | |

| MDA-MB-231 | Cell Proliferation | 3.75 ± 0.35 µM | [6] | |

| MDA-MB-468 | Cell Proliferation | 2.02 ± 0.18 µM | [6] | |

| HCC1806 | Cell Proliferation | 2.83 ± 0.13 µM | [6] | |

| HCC1937 | Cell Proliferation | 1.97 ± 0.25 µM | [6] | |

| EZM2302 | MM Cell Lines | Cell Stasis | IC50 in nM range | [12][13] |

Table 3: In Vivo Efficacy of CARM1 Inhibitors

| Inhibitor | Cancer Model | Dosing | Effect | Reference |

| iCARM1 | MCF7 Xenograft | - | Tumor growth inhibition | [6] |

| EZM2302 | MM Xenograft | Oral Dosing | Dose-dependent tumor growth inhibition | [12][13] |

Key Signaling Pathways Modulated by CARM1 Inhibition

CARM1 is integrated into several critical signaling pathways that drive cancer progression. Its inhibition can lead to the modulation of these pathways, resulting in anti-tumor effects.

Transcriptional Regulation and Chromatin Remodeling

CARM1 acts as a transcriptional coactivator by methylating histones and other components of the transcriptional machinery. This leads to chromatin remodeling and the activation of oncogenic gene expression programs.

cGAS-STING Pathway Activation and Immune Response

Recent studies have shown that inhibition of CARM1 can induce a type I interferon response through the activation of the cGAS-STING pathway.[15] This suggests a novel mechanism by which CARM1 inhibitors can enhance anti-tumor immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of CARM1 inhibitors.

In Vitro CARM1 Enzymatic Assay

This protocol is adapted from methods used to assess the inhibitory activity of compounds against CARM1.[16][17]

Objective: To determine the IC50 of an inhibitor against CARM1 methyltransferase activity.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL) or a full-length histone protein

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., this compound)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a microplate, add the CARM1 enzyme to each well.

-

Add the diluted inhibitor or vehicle control to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding a mixture of the histone H3 substrate and [3H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

This protocol is a general method for assessing the effect of CARM1 inhibitors on cancer cell proliferation.[18][19]

Objective: To determine the EC50 of a CARM1 inhibitor in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF7, LNCaP)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CARM1 inhibitor in a mouse xenograft model.[20][21]

Objective: To assess the in vivo anti-tumor activity of a CARM1 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

-

Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of the inhibitor.

Conclusion and Future Directions

CARM1 has emerged as a significant therapeutic target in oncology due to its multifaceted role in driving cancer progression. Small molecule inhibitors like this compound and others have proven to be valuable tools for probing CARM1's function and hold promise as potential cancer therapeutics. The ability of these inhibitors to not only directly suppress tumor cell growth but also to potentially enhance anti-tumor immunity through mechanisms like cGAS-STING pathway activation opens up exciting new avenues for combination therapies.

Future research should focus on the development of more potent and selective CARM1 inhibitors with improved pharmacokinetic properties suitable for clinical development. Further elucidation of the complex signaling networks regulated by CARM1 will be crucial for identifying patient populations most likely to benefit from CARM1-targeted therapies and for designing rational combination strategies to overcome therapeutic resistance. The in-depth technical guidance provided here serves as a foundational resource for advancing the discovery and development of novel CARM1 inhibitors for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Carm1-IN-1: A Technical Guide to a Selective Chemical Probe for CARM1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carm1-IN-1, a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its utilization in research and drug discovery.

Introduction to CARM1

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine N-Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage repair.[2][3] Dysregulation of CARM1 activity has been implicated in numerous diseases, particularly in cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[1][4][5]

This compound: A Potent and Selective CARM1 Inhibitor

This compound has emerged as a valuable tool for studying the biological functions of CARM1. It is a potent and selective inhibitor of CARM1, enabling researchers to probe the therapeutic potential of CARM1 inhibition.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of CARM1's methyltransferase activity. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 8.6 μM.[6] In cellular contexts, this compound has been shown to effectively inhibit the methylation of known CARM1 substrates, including Poly(A)-Binding Protein 1 (PABP1), CA150, SmB, and histone H3.[6] Furthermore, in prostate cancer cell lines such as LNCaP, this compound treatment leads to a dose-dependent reduction in the promoter activity of prostate-specific antigen (PSA), a downstream target of androgen receptor signaling co-activated by CARM1.[6]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and other notable CARM1 inhibitors for comparative analysis.

| Inhibitor | CARM1 IC50 | Selectivity | Reference |

| This compound | 8.6 μM | >667 μM against PRMT1 and SET7 | [6] |

| EZM2302 | 6 nM | Broad selectivity against other histone methyltransferases | [7] |

| TP-064 | - | - | [7][8] |

| SKI-73 | - | - | [7][8] |

| Compound 9 | 94 nM | ~20-fold selective over PRMT6 | [9] |

| iCARM1 | 12.3 μM | Specific for CARM1 over other PRMTs in cell-based assays | [7][10] |

| Compound 5 | 471 nM | 10-fold selective over PRMT6 | |

| Compound 6 | 144 nM | <10-fold selective over PRMT6 and PRMT8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Biochemical Assay: AlphaScreen for CARM1 Activity

This protocol describes a homogenous, high-throughput assay to measure the methyltransferase activity of CARM1 using AlphaScreen technology.

Materials:

-

CARM1 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

This compound or other inhibitors

-

AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

384-well white OptiPlate

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 5 μL of the inhibitor dilutions or Assay Buffer (for control) to the wells of a 384-well plate.

-

Add 2.5 μL of CARM1 enzyme (at 4x final concentration) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 μL of a mix containing biotinylated histone H3 peptide and SAM (both at 4x final concentration).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 5 μL of AlphaLISA Acceptor beads (at 100 µg/mL in 1X Epigenetics Buffer 1).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Add 10 μL of Streptavidin Donor beads (at 50 µg/mL in 1X Epigenetics Buffer 1).

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an EnVision or similar plate reader in Alpha mode.

Cellular Assay: PSA Promoter-Driven Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the effect of CARM1 inhibition on the transcriptional activity of the androgen receptor, using a PSA promoter-luciferase reporter system.

Materials:

-

PC3/AR or LNCaP cells

-

PSA promoter-driven luciferase expression plasmid

-

Transfection reagent

-

Cell culture medium

-

Dihydrotestosterone (DHT)

-

This compound or other inhibitors

-

Luciferase Assay System (e.g., Promega)

-

96-well white-walled plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the PSA promoter-luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Stimulate the cells with a constant concentration of DHT (e.g., 1 nM) to activate the androgen receptor.

-

Incubate the cells for another 24 hours.

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a microplate luminometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key CARM1-related signaling pathways and a typical experimental workflow for inhibitor screening.

Caption: CARM1 Signaling Pathway in Cancer.

Caption: High-Throughput Screening Workflow for CARM1 Inhibitors.

Conclusion

This compound serves as a critical chemical probe for elucidating the multifaceted roles of CARM1 in health and disease. Its well-characterized potency and selectivity, coupled with the detailed experimental protocols provided in this guide, empower researchers to investigate CARM1-mediated signaling pathways and to accelerate the development of novel therapeutic agents targeting this important enzyme.

References

- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARM1 inhibitor 9 |CAS:2180931-09-1 Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

The role of CARM1 in cellular signaling pathways

An In-depth Technical Guide on the Core Role of CARM1 in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a pivotal event in the control of numerous cellular processes, including transcriptional activation, mRNA splicing, DNA damage response, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][3][4][5] This guide provides a comprehensive technical overview of CARM1's function in key cellular signaling pathways, a summary of its known substrates, detailed experimental protocols for its study, and an exploration of its potential in drug development.

CARM1 Enzymatic Activity and Regulation

CARM1 belongs to the type I PRMT family, which transfers methyl groups from the universal donor S-adenosyl-l-methionine (SAM) to guanidino nitrogen atoms of arginine, resulting in asymmetrically dimethylated arginine.[6] The enzymatic activity of CARM1 is essential for the majority of its known in vivo functions.[7] This activity is tightly regulated by post-translational modifications, such as phosphorylation. For instance, phosphorylation at Ser217 has been shown to disrupt SAM binding, thereby abolishing its methyltransferase activity and promoting its cytoplasmic localization, particularly during mitosis.[6][8]

The Role of CARM1 in Core Signaling Pathways

CARM1 functions as a transcriptional coactivator in multiple signaling cascades, often by methylating histones (primarily H3R17 and H3R26) to create a chromatin environment conducive to transcription, or by methylating non-histone proteins to modulate their activity and interactions.[1][6][9][10]

NF-κB Signaling Pathway

In the inflammatory response, Nuclear Factor-kappaB (NF-κB) activation is a central event. CARM1 is a key transcriptional coactivator for NF-κB.[9][11] Upon stimulation by signals like TNFα or lipopolysaccharide (LPS), CARM1 is recruited to NF-κB target gene promoters.[11][12] It forms a complex with the NF-κB subunit p65 and the histone acetyltransferase p300/CBP.[9][11] CARM1-mediated methylation of Histone H3 at Arginine 17 (H3R17me2a) enhances the recruitment of NF-κB to its cognate DNA sites, leading to the transcriptional activation of a specific subset of NF-κB target genes involved in inflammation and cell survival.[9][11][12]

Wnt/β-catenin Signaling Pathway

Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer.[13][14] In this pathway, CARM1 acts as a crucial positive modulator of β-catenin-mediated transcription.[13][14] When Wnt signaling is active, stabilized β-catenin translocates to the nucleus and recruits CARM1 to the promoters of Wnt target genes, such as Axin2 and GPR49.[13][15] CARM1's methyltransferase activity leads to dimethylation of H3R17, which is required for the subsequent gene expression that drives cell proliferation and survival.[13][14] Depletion of CARM1 has been shown to suppress the growth of colorectal cancer cells that have constitutively active Wnt/β-catenin signaling.[14]

DNA Damage Response (DDR)

In response to genotoxic stress, cells activate the DNA Damage Response (DDR) to arrest the cell cycle and facilitate repair. CARM1 plays a key role in the decision between cell cycle arrest and apoptosis, favoring cell survival and repair.[16][17] Following DNA damage, the ATM kinase is activated, which in turn activates tumor suppressors like p53 and BRCA1.[16][17][18] CARM1 methylates the coactivator p300, a modification that enhances the interaction between p300 and BRCA1.[16][19] This CARM1-p300-BRCA1 complex is then recruited to the promoters of cell cycle inhibitors like p21 and Gadd45, activating their expression and leading to cell cycle arrest.[16][17][18][19]

Replication Stress Response

Beyond transcription, CARM1 also functions directly at DNA replication forks to manage replication stress.[20] This role is independent of its methyltransferase activity.[20] CARM1 associates with replication forks and interacts with Poly (ADP-ribose) polymerase 1 (PARP1).[20] By stimulating PARP1's enzymatic activity, CARM1 promotes the reversal of stalled replication forks, a key mechanism for repair and restart.[20] Loss of CARM1 leads to faster replication fork speeds and an increased reliance on alternative, potentially more error-prone, stress response pathways like translesion synthesis.[20] This reveals a crucial scaffolding role for CARM1 in maintaining genomic stability during DNA replication.[21]

CARM1 Substrates and Quantitative Data

CARM1 targets a diverse array of proteins, modulating cellular functions that extend from the nucleus to the cytoplasm.[21] Its enzymatic activity is crucial for these roles, and inhibiting this activity is a key strategy in drug development.

Table 1: Key Histone and Non-Histone Substrates of CARM1

| Substrate Category | Substrate Protein | Methylation Site(s) | Cellular Process | Functional Consequence of Methylation | References |

| Histones | Histone H3 | R2, R17, R26 | Transcriptional Activation | Creates docking sites for transcriptional machinery; promotes chromatin accessibility. | [1][2][6] |

| Transcriptional Coactivators | p300/CBP | Multiple, including R754 | DNA Damage Response, Transcription | Enhances interaction with BRCA1; modulates interaction with CREB. | [16][19][22] |

| SRC-3/AIB1 | Multiple | Nuclear Receptor Signaling | Modulates coactivator complex assembly and activity. | [7][23] | |

| GATAD2A/2B (NuRD complex) | Arginine Cluster | Cell Cycle Progression | Required for NuRD complex recruitment and activation of cell cycle genes. | [24] | |

| Transcription Factors | p65 (NF-κB) | Not specified (direct interaction) | Inflammation, Cell Survival | Enhances NF-κB recruitment to target promoters. | [9][11] |

| p53 | Not specified (coactivation) | Tumor Suppression, DDR | Coactivates p53-dependent transcription. | [9][10] | |

| PAX7 | Not specified | Stem Cell Differentiation | Critical for asymmetric division of muscle satellite cells. | [21][25] | |

| HIF-1α | Not specified (direct interaction) | Hypoxia Response, Angiogenesis | Co-occupies promoters of target genes like CDK4 and β-Catenin. | [26][27] | |

| RNA Processing Factors | Splicing Factors (CA150, U1C, SRSF2) | Multiple | mRNA Splicing | Influences pre-mRNA splicing and exon skipping. | [21][28] |

| PABP1 | Multiple | mRNA Stability, Translation | Suggested role in regulating translation and mRNA stability. | [7] | |

| Metabolic Enzymes | PKM2 | R445, R447 | Glucose Metabolism | Enhances PKM2 tetramer formation and regulates serine synthesis. | [2][23] |

Table 2: Small Molecule Inhibitors Targeting CARM1

The development of potent and selective CARM1 inhibitors is an active area of research for cancer therapy.[3][29]

| Inhibitor | Type | IC₅₀ | Target Disease(s) | Key Findings | References |

| EZM2302 | Small Molecule | Potent (nM range) | Multiple Myeloma | Suppresses cell growth in multiple myeloma models. | [30] |

| TP-064 | Small Molecule | Potent (nM range) | Multiple Myeloma | Inhibits proliferation of multiple myeloma cells, arrests cells in G1 phase. | [18][30] |

| Compound 43 | Small Molecule | High potency | Solid Tumors | Demonstrates good in vivo efficacy in solid tumor models and affects tumor immunity. | [29][30] |

| iCARM1 | Small Molecule | More potent than EZM2302 | Breast Cancer | Suppresses breast cancer cell growth in vitro and in vivo; downregulates ERα target genes. | [30] |

| PROTAC (e.g., 3b) | Degrader | DC₅₀ = 8 nM | Cancer | Potently and selectively degrades cellular CARM1, leading to inhibition of cancer cell migration. | [31][32] |

Key Experimental Protocols and Workflows

Studying CARM1 function requires a combination of biochemical, molecular, and cellular assays. Below are methodologies for key experiments.

In Vitro Methyltransferase Assay

This assay directly measures the enzymatic activity of CARM1 on a given substrate.

Methodology:

-

Reaction Setup: Combine recombinant purified CARM1 enzyme, a purified substrate (e.g., recombinant Histone H3 or a peptide substrate), and S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Option A (Autoradiography): Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the radiolabeled (methylated) substrate.

-

Option B (Filter Paper/Scintillation): Spot the reaction mixture onto P81 phosphocellulose filter paper, wash extensively with sodium bicarbonate buffer to remove unincorporated ¹⁴C-SAM, and measure the remaining radioactivity on the filter using a scintillation counter.

-

-

Analysis: Quantify the incorporation of ¹⁴C-methyl groups into the substrate relative to controls (e.g., no enzyme or an enzyme-dead mutant).

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic activity is required for the in vivo functions of CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

- 17. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Carm1 and the Epigenetic Control of Stem Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Enzymatic Core of CARM1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator that plays a critical role in a multitude of cellular processes. As a Type I protein arginine methyltransferase, CARM1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1] This post-translational modification is integral to the regulation of gene transcription, pre-mRNA splicing, DNA damage response, and cell cycle progression.[1] Given its overexpression in various cancers, including breast, prostate, and liver cancer, CARM1 has emerged as a significant therapeutic target.[2] This in-depth technical guide provides a comprehensive overview of the enzymatic activity of CARM1, detailing its substrates, kinetic parameters, regulatory mechanisms, and its role in cellular signaling. Furthermore, this guide furnishes detailed experimental protocols for studying CARM1 activity and visualizes key pathways and workflows to aid researchers in their exploration of this multifaceted enzyme.

Enzymatic Activity and Substrate Specificity

CARM1 exhibits a distinct substrate specificity, preferentially methylating arginine residues located within proline-rich sequences.[3][4] While other PRMTs often target glycine-arginine rich (GAR) motifs, CARM1 recognizes motifs such as XXPR X or XXR PX (where X is any amino acid and R is the target arginine).[4] This specificity is crucial for its diverse biological functions.

Histone Substrates

The most well-characterized histone substrate of CARM1 is Histone H3. CARM1 methylates several arginine residues on the N-terminal tail of histone H3, primarily at positions R17 and R26.[5][6] Methylation of H3R17 and H3R26 by CARM1 is generally associated with transcriptional activation.[5] This modification can facilitate the recruitment of other transcriptional machinery and contribute to a chromatin state that is permissive for gene expression.[7]

Non-Histone Substrates

Beyond histones, CARM1 methylates a broad array of non-histone proteins, thereby modulating their function. This diverse substrate repertoire underscores the extensive regulatory reach of CARM1. Key non-histone substrates include:

-

Transcriptional Coactivators: CARM1 methylates coactivators such as p300/CBP and members of the p160 steroid receptor coactivator family (e.g., SRC-3).[1][5] This methylation can enhance their coactivator function and promote transcriptional activation.

-

Splicing Factors: CARM1 targets various components of the splicing machinery, including CA150, SAP49, and SmB, suggesting a role in the regulation of alternative splicing.[1]

-

RNA-Binding Proteins: Proteins involved in mRNA stability and translation, such as PABP1, HuR, and HuD, are also methylated by CARM1.[1]

-

Transcription Factors: CARM1 can directly methylate transcription factors like p53, NF-κB, and β-catenin, influencing their activity and the expression of their target genes.[5][8]

-

Mediator Complex Subunits: The MED12 subunit of the Mediator complex is a known CARM1 substrate, linking CARM1 activity directly to the core transcriptional machinery.[9]

Quantitative Data on CARM1 Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activity of CARM1, providing key kinetic parameters for various substrates. These values can vary depending on the specific constructs, assay conditions, and methodologies used.

| Substrate | Apparent Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference(s) |

| Histone H3 & Peptides | ||||

| Full-length Histone H3 | ≤ 0.2 | - | > 22,500 | [6] |

| Histone H3 Peptide (1-29; K18) | 134 ± 20 | 0.44 ± 0.02 | 0.0033 | [10] |

| Histone H3 Peptide (1-29; K18Ac) | 120 ± 10 | 2.1 ± 0.06 | 0.0175 | [10] |

| Non-Histone Peptides | ||||

| PABP1 Peptide (456-466) | 12.03 ± 2.28 | - | - | [11] |

| Cofactor | ||||

| S-Adenosyl-L-methionine (SAM) | 5.46 ± 0.01 | - | - | [11] |

Note: The Vmax for full-length Histone H3 was reported as 4500 pmol min-1 (mg of enzyme)-1. A direct conversion to kcat is not possible without the precise molecular weight and purity of the enzyme used in that study. The kcat/Km for full-length H3 is estimated based on the provided Vmax and Km.

Regulation of CARM1 Enzymatic Activity

The enzymatic activity of CARM1 is tightly regulated through several mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.

Phosphorylation

Phosphorylation of CARM1 can have both inhibitory and activating effects on its methyltransferase activity. Phosphorylation at Serine 217 (Ser217), a residue conserved within the Type I PRMT family, has been shown to abolish CARM1's enzymatic activity.[1][12] This modification disrupts the binding of the cofactor SAM.[1][12] Conversely, phosphorylation at other sites may enhance its activity.

Automethylation

CARM1 can methylate itself, a process known as automethylation, at Arginine 551 (R551) located in its C-terminal domain.[13][14] Interestingly, this automethylation does not appear to affect the intrinsic enzymatic activity of CARM1.[13][14] Instead, it is crucial for mediating protein-protein interactions and is implicated in coupling transcription with pre-mRNA splicing.[13][14] The regulation of automethylation itself is controlled at the level of alternative splicing, where an isoform lacking exon 15 (which contains R551) is produced.[15]

CARM1 in Signaling Pathways

CARM1 is a central player in various signaling pathways, most notably in transcriptional regulation.

Transcriptional Activation Cascade

CARM1 is often recruited to gene promoters by DNA-bound transcription factors. Once recruited, it acts as a secondary coactivator, often in concert with other coactivators like p300/CBP and the p160 family.[5] The enzymatic activity of CARM1 then leads to the methylation of histone H3 at R17 and R26.[5] This methylation event serves as a docking site for other effector proteins and contributes to the establishment of a transcriptionally active chromatin environment.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of CARM1's enzymatic activity.

In Vitro CARM1 Methyltransferase Assay (Radiometric)

This protocol is a classic method to measure the methyltransferase activity of CARM1 using a radioactive methyl donor.

Materials:

-

Recombinant purified CARM1 enzyme.

-

Substrate (e.g., recombinant Histone H3, PABP1, or a specific peptide).

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

Methylation reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT).

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Coomassie Brilliant Blue stain or autoradiography film/phosphorimager.

Procedure:

-

Prepare the methylation reaction mixture in a final volume of 20-30 µL.

-

Add approximately 100 ng of purified CARM1 protein to the reaction tube.[1]

-

Add the desired substrate (e.g., 1-5 µg of histone H3 or other protein substrates).[5]

-

Add the methylation reaction buffer.

-

Initiate the reaction by adding 1 µL of [3H]-SAM (e.g., 13.3 Ci/mmol).[1]

-

Incubate the reaction at 30°C for 1 hour.[1]

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporated radioactivity. The intensity of the radioactive signal is proportional to the methyltransferase activity.

Chromatin Immunoprecipitation (ChIP) for CARM1

This protocol allows for the identification of genomic regions where CARM1 is bound, providing insights into its target genes.

Materials:

-

Cells of interest.

-

Formaldehyde (37%).

-

Glycine (1.25 M).

-

Cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).[16]

-

Nuclear lysis buffer/sonication buffer.

-

Sonicator.

-

CARM1-specific antibody and corresponding IgG control.

-

Protein A/G magnetic beads or agarose slurry.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

Proteinase K.

-

Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification.

-

qPCR primers for target and control genomic regions.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.[16][17]

-

Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[17]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a CARM1-specific antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

Analysis: Quantify the enriched DNA using qPCR with primers specific for potential CARM1 target gene promoters and negative control regions.

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the planning and execution of studies on CARM1's enzymatic activity.

General Experimental Workflow for CARM1 Activity Analysis

Conclusion

Understanding the enzymatic activity of CARM1 is paramount for elucidating its role in health and disease and for the development of targeted therapeutics. This guide provides a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key processes. The intricate regulation of CARM1's activity and its broad substrate scope highlight its central position in cellular signaling networks. As research in this field continues to evolve, the methodologies and data presented herein will serve as a valuable resource for scientists dedicated to unraveling the complexities of this important enzyme.

References

- 1. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARM1 Preferentially Methylates H3R17 over H3R26 through a Random Kinetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation of histone H3 by coactivator-associated arginine methyltransferase 1 [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Functional Analysis of the Coactivator CARM1 - Mark Bedford [grantome.com]

- 10. Insights into histone code syntax from structural and biochemical studies of CARM1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Automethylation of CARM1 allows coupling of transcription and mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automethylation of CARM1 allows coupling of transcription and mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CARM1 automethylation is controlled at the level of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The Double-Edged Sword: Unraveling CARM1's Complex Role in Breast Cancer Development

An In-depth Technical Guide for Researchers and Drug Development Professionals